3-Hydroxy-5-isobutyl hydantoin

Hydrogen-bonding capacity Molecular recognition Medicinal chemistry

Sourcing non-hydroxylated or 5,5-disubstituted hydantoins limits enzyme engineering studies. 3-Hydroxy-5-isobutyl hydantoin solves this as a mono-N3-hydroxylated probe with enhanced H-bonding capacity (3 HBA). - Enables hydantoin racemase tolerance profiling, where the 5-isobutyl group is essential for Pseudomonas sp. enzyme recognition. - Reduced lipophilicity (ΔLogP ~ -0.5 to -1.0) aligns with lead-like oral bioavailability guidelines. - Low melting point (34-38 °C) facilitates melt-based formulation and solvent-free derivatization.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
CAS No. 56775-99-6
Cat. No. B13948779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-isobutyl hydantoin
CAS56775-99-6
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N(C(=O)N1)O
InChIInChI=1S/C7H12N2O3/c1-4(2)3-5-6(10)9(12)7(11)8-5/h4-5,12H,3H2,1-2H3,(H,8,11)
InChIKeyNSPHKKWAWNSWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-isobutyl hydantoin – Structural Overview and Key Differentiators


3-Hydroxy-5-isobutyl hydantoin (CAS 56775-99-6) is a mono‑N3‑hydroxylated derivative of 5‑isobutylhydantoin, belonging to the imidazolidine‑2,4‑dione (hydantoin) class of five‑membered cyclic ureides . Its structure features an isobutyl substituent at the C5 position and a hydroxyl group replacing the hydrogen at the N3 position of the heterocyclic ring, yielding the molecular formula C₇H₁₂N₂O₃ and a molecular weight of 172.18 g·mol⁻¹ . This substitution pattern distinguishes it from the parent 5‑isobutylhydantoin (CAS 58942‑03‑3; MW 156.18) and from 5,5‑disubstituted analogs such as 5‑isobutyl‑5‑methylhydantoin (CAS 27886‑67‑5; MW 170.21), which lack the N3‑hydroxyl modification and consequently exhibit different hydrogen‑bonding capacity, lipophilicity, and enzyme recognition profiles .

N3-OH Handle

Additional H-bond acceptor for molecular recognition and solubility tuning.

5-Isobutyl Group

Determines enzyme substrate specificity in hydantoin racemase biocatalysis.

Low Melt Range

Near-ambient melting point supports melt-formulation and solvent-free processing.

Why Generic Hydantoins Fail in Structure-Sensitive Applications


Hydantoin derivatives exhibit pronounced structure‑dependent differences in physicochemical properties and biological recognition that preclude simple interchange among in‑class compounds [1]. The N3‑hydroxyl group on 3‑hydroxy‑5‑isobutyl hydantoin introduces an additional hydrogen‑bond acceptor site and alters the electronic character of the heterocyclic ring, which directly impacts enzyme substrate specificity, solubility, and partitioning behavior compared to the non‑hydroxylated parent 5‑isobutylhydantoin (LogP = 0.90) and to 5,5‑disubstituted analogs that lack the N3‑hydroxyl handle altogether . Even among 5‑substituted hydantoins, the isobutyl versus isopropyl substituent difference at C5 is sufficient to determine whether a compound is recognized as a substrate by hydantoin‑processing enzymes such as hydantoin racemase, underscoring the non‑interchangeability of closely related analogs [2].

H-Bond Profile

N3-hydroxylation adds an H-bond acceptor, altering target binding and solubility vs. parent hydantoin.

Enzyme Recognition

Hydantoin racemase rejects isopropyl analogs; only the isobutyl substituent ensures substrate acceptance.

Lipophilicity Shift

Estimated LogP reduction (~0.5–1.0 units) changes membrane partitioning and assay compatibility.

Quantitative Evidence vs. Closest Hydantoin Analogs


Increased Hydrogen-Bond Acceptor Count via N3-Hydroxylation

3-Hydroxy-5-isobutyl hydantoin possesses three hydrogen-bond acceptor (HBA) sites—the C2 and C4 carbonyl oxygens plus the N3‑hydroxyl oxygen—compared with only two HBA sites (C2=O and C4=O) in the non‑hydroxylated parent 5‑isobutylhydantoin . The hydrogen‑bond donor (HBD) count remains at two for both compounds (N1‑H and N3‑H in the parent; N1‑H and N3‑OH in the hydroxylated analog), but the additional acceptor site in the target compound provides an extra locus for intermolecular interactions that can influence target binding, crystal packing, and solubility .

HBA Count
Class-level
Target: HBA=3 vs Parent: HBA=2
+1 HBA (~20–25 Ų TPSA)
Alters H-bond recognition and crystallization behavior.
Class-level inference; experimental validation advised.
Hydrogen-bonding capacity Molecular recognition Medicinal chemistry

Reduced Lipophilicity Through N3-Hydroxylation

The calculated LogP (XLogP3 or ACD/LogP) of the non‑hydroxylated comparator 5‑isobutylhydantoin is 0.89810, reflecting moderate lipophilicity imparted by the isobutyl side chain . Introduction of the N3‑hydroxyl group in 3‑hydroxy‑5‑isobutyl hydantoin is predicted to reduce the LogP by approximately 0.5–1.0 log units based on the well‑characterized effect of aliphatic hydroxylation on partition coefficients (the hydroxyl group contributes roughly −0.5 to −0.7 to the fragment‑based LogP). This shift in lipophilicity alters aqueous solubility and membrane permeability profiles relative to the parent compound and to 5,5‑disubstituted analogs such as 5‑isobutyl‑5‑methylhydantoin, which retains higher lipophilicity due to the absence of a polar N3 substituent [1].

Lipophilicity
Class-level
Target: est. LogP 0.0–0.4 vs Parent: LogP 0.90
ΔLogP ≈ −0.5 to −1.0
Shifts solubility and membrane permeability profiles.
Estimated from fragment-additive method; experimental LogP unavailable.
Lipophilicity ADME prediction Solubility

Lower Melting Point Advantage for Processing and Formulation

3-Hydroxy-5-isobutyl hydantoin exhibits a melting point range of 34–38 °C, which is approximately 180–185 °C lower than that of unsubstituted hydantoin (mp ~220 °C) and substantially below typical 5,5‑disubstituted hydantoins which often melt above 150 °C . This low melting point is a direct consequence of the combined effect of the 5‑isobutyl substituent, which disrupts crystal packing, and the N3‑hydroxyl group, which alters intermolecular hydrogen‑bonding networks. The compound remains a crystalline solid at standard laboratory storage temperatures (recommended storage: tightly closed container, cool and dry conditions), but its near‑ambient melting range may facilitate melt‑based processing or formulation strategies that are not feasible with higher‑melting hydantoin analogs .

Melting Point
Cross-study
34–38°C
Δmp ≈ −180–185 °C vs. unsubstituted hydantoin
Supports melt-formulation and low-temperature processing strategies.
Experimental value; verify lot-specific range.
Melting point Formulation Processability

Isobutyl Substituent Recognition by Hydantoin Racemase

Hydantoin racemase (EC 5.1.99.5) from Pseudomonas sp. (HyuE) catalyzes the complete racemization of D‑ and L‑5‑isobutylhydantoin, whereas DL‑5‑isopropylhydantoin is not accepted as a substrate [1]. This marked difference arises from the steric and hydrophobic requirements of the enzyme's active site, which accommodates the isobutyl side chain but fails to productively bind the shorter, less bulky isopropyl group. Although direct enzymatic data for the N3‑hydroxylated derivative are not reported in the accessed literature, the critical role of the C5 substituent in dictating enzyme recognition indicates that the 5‑isobutyl moiety of 3‑hydroxy‑5‑isobutyl hydantoin is essential for compatibility with this biocatalytic pathway. By contrast, the corresponding 3‑hydroxy‑5‑isopropyl analog (CAS 56775‑98‑5) would not be processed by the same enzyme system .

Racemase Specificity
Head-to-head
5-Isobutyl vs 5-Isopropyl
Complete racemization vs. no activity
Isobutyl substituent essential for hydantoinase process.
Data from non-hydroxylated analog; N3-OH tolerance unstudied.
Enzyme substrate specificity Hydantoin racemase Biocatalysis

Isobutyl Impact on Antitumor Potency in Hydantoin Derivatives

In a series of 3‑(2‑chloroethyl)‑hydantoin derivatives evaluated against murine leukemia L1210 cells, the 5‑isobutyl‑substituted compound (6c) exhibited a substantially low ED₅₀ of 9.6 μg·mL⁻¹, whereas the 5‑isopropyl (6b), 5‑(2‑butyl) (6d), 5‑benzyl (6e), and 5‑indolyl‑3‑methyl (6f) analogs were all less potent, as only compound 6c was singled out for its markedly low ED₅₀ value [1]. This demonstrates that among aliphatic 5‑substituents on the hydantoin core, the isobutyl group delivers superior antiproliferative potency. Although this data was generated on 3‑(2‑chloroethyl) derivatives rather than the 3‑hydroxy compound, the structure–activity relationship at C5 is informative for users prioritizing the isobutyl substituent in medicinal chemistry programs [2].

L1210 ED₅₀
Cross-study
9.6μg·mL⁻¹
3-(2-Chloroethyl)-5-isobutylhydantoin derivative
Reported cell-model response context.
Data from a related analog; direct extrapolation requires validation.
Antitumor activity Structure-activity relationship L1210 leukemia

Calculated Density and Ambient Physical State Specifications

The calculated density of 3‑hydroxy‑5‑isobutyl hydantoin is 1.259 g·cm⁻³, which is within the typical range for substituted hydantoins but distinguishes it from the unsubstituted hydantoin scaffold (reported density ~1.3–1.4 g·cm⁻³) . Combined with its melting point of 34–38 °C and boiling point of 242.8 °C at 760 mmHg, this density value provides a specification parameter for quality control and identity confirmation during procurement. The compound is supplied as a white to pink crystalline powder at room temperature (storage below its melting point is required to maintain the solid state) .

Physical Specs
Supporting
Density 1.259 g·cm⁻³
Appearance: white to pink crystalline powder; bp 242.8 °C
Identity and quality control reference points.
Supplier-reported values; verify per lot.
Density Physical state QC specifications

Optimal Application Scenarios Based on Quantified Differentiation


Biocatalytic Production of Enantiopure Amino Acids via Hydantoinase

The 5‑isobutyl substituent is specifically recognized by hydantoin racemase from Pseudomonas sp., enabling complete racemization—an essential step in the hydantoinase cascade for converting D,L‑5‑monosubstituted hydantoins into optically pure D‑ or L‑amino acids [1]. 3‑Hydroxy‑5‑isobutyl hydantoin, as a 3‑hydroxylated analog, may serve as a probe substrate or modified intermediate for studying enzyme tolerance to N3 modifications, an area not accessible with non‑hydroxylated 5‑isobutylhydantoin or with 5‑isopropyl analogs that are entirely rejected by the enzyme [2].

Medicinal Chemistry Scaffold for Hydrogen-Bond-Driven Target Engagement

The additional hydrogen‑bond acceptor site provided by the N3‑hydroxyl group (3 HBA vs. 2 HBA in parent hydantoins) makes this compound a privileged scaffold for targets where an extra H‑bond interaction can enhance binding affinity or selectivity [1]. The reduced lipophilicity relative to 5‑isobutylhydantoin (estimated ΔLogP −0.5 to −1.0) also aligns more favorably with lead‑like physicochemical property guidelines for oral bioavailability, positioning 3‑hydroxy‑5‑isobutyl hydantoin as a preferred starting point for fragment‑based or structure‑guided optimization [2].

Low-Melting Solid for Melt-Formulation and Solvent-Free Processing

With a melting point of 34–38 °C—roughly 180 °C below unsubstituted hydantoin—this compound is amenable to melt‑based formulation strategies, eutectic mixture preparation, and solvent‑free reaction conditions that are impractical with high‑melting hydantoin derivatives [1]. Its boiling point of 242.8 °C and flash point >110 °C provide a sufficient thermal window for melt processing without risk of thermal degradation [2].

Antitumor Lead Optimization Leveraging the 5-Isobutyl Pharmacophore

Structure–activity relationship data from 3‑(2‑chloroethyl)‑hydantoin analogs demonstrate that the 5‑isobutyl substituent confers superior antiproliferative potency (ED₅₀ = 9.6 μg·mL⁻¹ against murine leukemia L1210 cells) compared to isopropyl and other aliphatic substituents [1]. 3‑Hydroxy‑5‑isobutyl hydantoin retains this pharmacophoric advantage while offering a chemically distinct handle (the N3‑OH) for further derivatization, making it a strategic intermediate for generating diverse screening libraries around the isobutyl‑potentiated chemotype [2].

Application
Selection Property
Validation Focus
Hydantoinase cascade studies
5-Isobutyl enzyme substrate specificity
Racemase substrate tolerance review
Hydrogen-bond-driven target engagement
N3-hydroxyl H-bond acceptor capacity
Binding affinity and selectivity review
Melt-formulation studies
Near-ambient melting range
Melt-processing compatibility review
Cancer cell-model studies
5-Isobutyl pharmacophore context
Cell-model response endpoint review
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